

Efficacy of MM-589 in MLL-rearranged Leukemia Models: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the WDR5 inhibitor MM-589 against other emerging targeted therapies for the treatment of MLL-rearranged (MLLr) leukemias. MLLr leukemias are a high-risk subtype of acute leukemia with a generally poor prognosis, necessitating the development of novel therapeutic strategies. This document summarizes key preclinical data for MM-589 and compares its performance with that of menin and DOT1L inhibitors, which are also under investigation for this indication.

Mechanism of Action: Targeting the MLL Complex

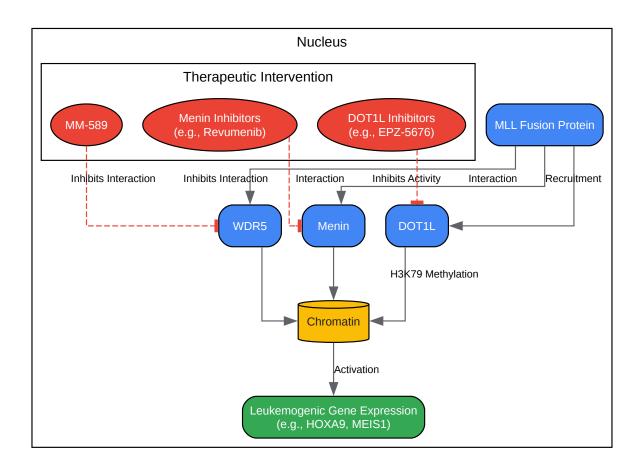
MLLr leukemias are driven by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. Several key protein-protein interactions are critical for the function of this complex, presenting attractive targets for therapeutic intervention.

MM-589, a macrocyclic peptidomimetic, targets the interaction between the MLL fusion protein and WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a core component of the MLL complex that is essential for its histone methyltransferase activity.[1][2] By binding to WDR5 with high affinity, MM-589 disrupts the MLL-WDR5 interaction, thereby inhibiting the enzymatic activity of the complex.[1][2]



- Menin inhibitors (e.g., revumenib/SNDX-5613, MI-463, MI-503) target the interaction between the MLL fusion protein and menin, another critical component of the MLL complex. This interaction is essential for the recruitment of the MLL complex to chromatin and subsequent gene activation.
- DOT1L inhibitors (e.g., EPZ-5676) target the histone methyltransferase DOT1L, which is aberrantly recruited by the MLL fusion protein to its target genes, leading to methylation of histone H3 at lysine 79 (H3K79me) and transcriptional activation.

The distinct mechanisms of these inhibitors are depicted in the signaling pathway diagram below.



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Caption: Mechanisms of action for MM-589 and other targeted therapies in MLLr leukemia.





Comparative Efficacy Data

The following tables summarize the available preclinical efficacy data for MM-589 and its comparators in MLLr leukemia models.

In Vitro Efficacy

Compound	Target	Assay	Cell Line	IC50/GI50	Reference(s
MM-589	WDR5-MLL Interaction	WDR5 Binding	-	0.90 nM	[1][2]
MLL HMT Activity	-	12.7 nM	[1][2]		
Cell Growth	MV4-11 (MLL-AF4)	0.25 μΜ	[2]		
MOLM-13 (MLL-AF9)	0.21 μΜ	[2]	_		
HL-60 (non- MLLr)	8.6 μΜ	[2]			
MI-463	Menin-MLL Interaction	Cell Growth	MV4-11 (MLL-AF4)	0.23 μΜ	[3]
MI-503	Menin-MLL Interaction	Cell Growth	MV4-11 (MLL-AF4)	0.22 μΜ	[3]
Revumenib (SNDX-5613)	Menin- KMT2A Interaction	-	-	Ki = 0.149 nM	[4]
EPZ-5676	DOT1L	Cell Proliferation	MV4-11 (MLL-AF4)	<10 nM	[5]
MOLM-13 (MLL-AF9)	<10 nM	[5]			



Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while GI50 values represent the concentration for 50% maximal inhibition of cell proliferation.

In Vivo Efficacy

MM-589: To date, there is no publicly available data on the in vivo efficacy of MM-589 in MLLr leukemia models.

Compound	Target	Model	Dosing Regimen	Outcome	Reference(s
MI-463	Menin-MLL Interaction	MLL-AF9 leukemia mouse model	i.p. injection	~70% increase in median survival	[6]
MI-503	Menin-MLL Interaction	MLL-AF9 leukemia mouse model	i.p. injection	~45% increase in median survival	[6]
Revumenib (SNDX-5613)	Menin- KMT2A Interaction	MOLM-13 xenograft mouse model	50 mg/kg, b.i.d. x 5 days, p.o. for 3 weeks	Significant reduction in leukemia burden and improved survival	[7]
EPZ-5676	DOT1L	MV4-11 rat xenograft model	70 mg/kg/day or 35 mg/kg/day continuous IV infusion for 21 days	Complete and sustained tumor regression	[5]

Experimental Protocols

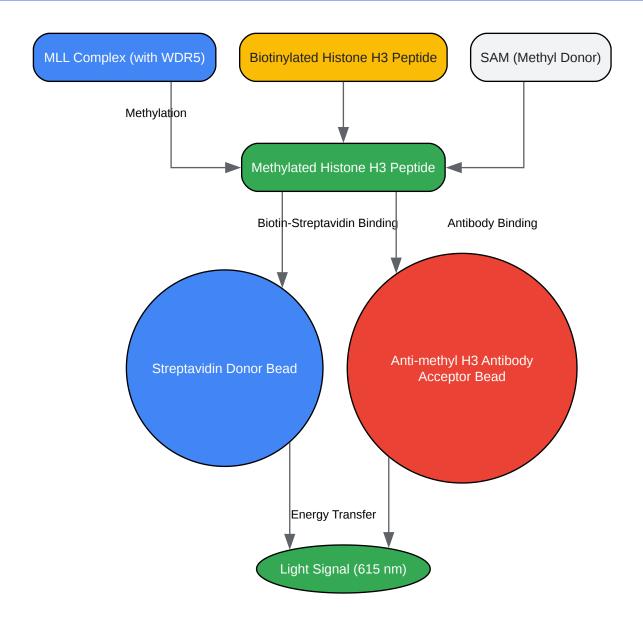


Detailed experimental protocols are crucial for the interpretation and comparison of efficacy data. Below are summaries of the methodologies used in the cited studies.

MM-589 In Vitro Assays

- WDR5 Binding Assay: The inhibitory activity of MM-589 on the WDR5-MLL interaction was
 determined using a competitive binding assay. While the specific format (e.g., fluorescence
 polarization, AlphaLISA) is not detailed in all sources, these assays typically involve a
 labeled MLL peptide that binds to recombinant WDR5. The ability of MM-589 to displace the
 labeled peptide is measured to determine its IC50 value.
- MLL HMT Activity Assay: The inhibition of MLL histone methyltransferase (HMT) activity was
 assessed using an AlphaLISA-based functional assay.[1] This assay measures the
 methylation of a histone H3 substrate by the MLL complex. The general principle of an
 AlphaLISA HMT assay is illustrated below.





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Caption: Workflow for a typical AlphaLISA histone methyltransferase (HMT) assay.

Cell Growth Inhibition Assay: The effect of MM-589 on cell proliferation was determined
using a standard cell viability assay, likely an MTT or similar colorimetric assay. MLLr cell
lines (MV4-11, MOLM-13) and a non-MLLr control cell line (HL-60) were incubated with
increasing concentrations of MM-589 for a defined period (e.g., 72 hours). Cell viability was
then measured to determine the GI50 values.

In Vivo Xenograft Models



- Menin Inhibitor (MI-463/MI-503) Mouse Model: Murine bone marrow cells transformed with the MLL-AF9 oncogene were transplanted into recipient mice.[3] After leukemia development, mice were treated with the inhibitors via intraperitoneal (i.p.) injection, and survival was monitored.[3]
- Revumenib (SNDX-5613) Xenograft Model: Human MOLM-13 cells were engrafted into immunodeficient mice.[7] Treatment with revumenib was administered orally (p.o.) and leukemia burden was monitored using bioluminescent imaging.[7]
- DOT1L Inhibitor (EPZ-5676) Rat Model: Human MV4-11 cells were implanted subcutaneously in immunocompromised rats.[5] EPZ-5676 was administered via continuous intravenous (IV) infusion, and tumor volume was measured over time.[5]

The general workflow for a xenograft efficacy study is outlined below.



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Caption: General experimental workflow for in vivo xenograft studies.

Summary and Future Directions

MM-589 is a highly potent inhibitor of the WDR5-MLL interaction with low nanomolar activity in biochemical assays and sub-micromolar efficacy in MLLr cell lines. Its selectivity for MLLr cells over non-MLLr cells in vitro is a promising feature. However, the lack of publicly available in vivo efficacy and pharmacokinetic data for MM-589 is a significant gap in our understanding of its therapeutic potential.

In comparison, both menin and DOT1L inhibitors have demonstrated robust in vivo activity in various MLLr leukemia models, leading to tumor regression and prolonged survival. Notably, revumenib (a menin inhibitor) has recently received FDA approval for the treatment of relapsed or refractory acute leukemia with a KMT2A translocation.[8][9]

Future studies on MM-589 should focus on evaluating its in vivo efficacy, pharmacokinetics, and safety in relevant animal models of MLLr leukemia. These studies will be critical to







determine if the potent in vitro activity of MM-589 translates into a meaningful therapeutic benefit and to position it competitively within the landscape of emerging targeted therapies for this challenging disease. Direct head-to-head preclinical studies comparing MM-589 with menin and DOT1L inhibitors would also be highly valuable.

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